molecular formula C14H17NS B1480535 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine CAS No. 2098128-49-3

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine

Cat. No.: B1480535
CAS No.: 2098128-49-3
M. Wt: 231.36 g/mol
InChI Key: BPIOOQOXESAFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For example, thianaphthene-3-carboxaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized by various spectroscopic techniques . For instance, the structures of heteroaryl chalcones, namely (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one, were described with 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, thianaphthene-3-carboxaldehyde can be synthesized from 3-methyl-benzo[b]thiophene and undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Physical And Chemical Properties Analysis

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) .

Scientific Research Applications

Heterocyclic Synthesis

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine and its derivatives are used in the synthesis of various heterocyclic compounds. These compounds find applications in pharmaceutical and chemical industries. For example, thiophenylhydrazonoacetates, which can be derived from benzo[b]thiophen compounds, are used to synthesize pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Synthesis of Benzo[b]Thiepins

Benzo[b]thiepins, which include structures derived from benzo[b]thiophen compounds, are synthesized for their potential use in various chemical reactions and processes. These compounds show interesting reactivity and can be used to study different chemical mechanisms (Reinhoudt & Kouwenhoven, 1972).

Antidepressant Drug Development

Some benzo[b]thiophene derivatives are being researched for their potential use as dual antidepressant drugs. These compounds are evaluated for their affinity towards specific serotonin receptors and serotonin reuptake inhibition, which are key targets in the treatment of depression (Orus et al., 2002).

Synthesis of Spiroheterocycles

Benzo[b]thiophen-3(2H)-one 1,1-dioxide, a derivative of benzo[b]thiophen, is utilized in the synthesis of new heterocyclic systems such as spiroheterocycles. These compounds are of interest due to their potential applications in medicinal chemistry and material science (Cekavicus et al., 2008).

Organic Light-Emitting Diode (OLED) Development

Certain cyclometalated iridium complexes with benzo[b]thiophen derivatives exhibit highly efficient red phosphorescence. These compounds are studied for their potential application in organic light-emitting diodes (OLEDs), which are significant in display and lighting technologies (Tsuboyama et al., 2003).

Mechanism of Action

Safety and Hazards

Safety data sheets indicate that benzo[b]thiophene derivatives can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Future research could focus on the synthesis and evaluation of novel benzo[b]thiophene derivatives for their affinity towards various biological targets . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity could be studied .

Biochemical Analysis

Biochemical Properties

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin N-acetyltransferase, an enzyme involved in the biosynthesis of melatonin . The interaction between this compound and serotonin N-acetyltransferase results in the inhibition of the enzyme’s activity, which can affect the levels of melatonin in the body. Additionally, this compound has been found to interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of these kinases, this compound can impact cellular responses to external stimuli and stressors. Furthermore, this compound has been shown to influence the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of serotonin N-acetyltransferase, inhibiting its activity and reducing melatonin synthesis . Additionally, this compound can interact with other enzymes and receptors, leading to alterations in cellular signaling pathways and gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate the distribution of this compound to various tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-14(2)9-15-7-12(14)11-8-16-13-6-4-3-5-10(11)13/h3-6,8,12,15H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIOOQOXESAFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CSC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Reactant of Route 3
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Reactant of Route 4
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Reactant of Route 5
Reactant of Route 5
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Reactant of Route 6
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.